

Physical characteristics of Manganous chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese(2+);chloride*

Cat. No.: *B13917247*

[Get Quote](#)

An In-depth Technical Guide to the Physical Characteristics of Manganous Chloride

This technical guide provides a comprehensive overview of the core physical characteristics of manganous chloride ($MnCl_2$), a compound of significant interest in various research and development fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and a structured workflow for its physical characterization.

Core Physical Properties

Manganous chloride, also known as manganese(II) chloride, is an inorganic compound that exists in several forms, most commonly as an anhydrous salt and as dihydrate or tetrahydrate complexes.^{[1][2]} The physical properties vary significantly between these forms, particularly their appearance, density, and melting points. The hydrated forms are characteristically pink, a pale color typical of high-spin d^5 transition metal complexes.^{[1][2]} The anhydrous form is also a pink solid.^{[3][4]} Manganous chloride is known for its hygroscopic nature, readily absorbing moisture from the air.^{[3][5]}

Quantitative Data Summary

The key physical properties of the anhydrous, dihydrate, and tetrahydrate forms of manganous chloride are summarized in the table below for easy comparison.

Property	Anhydrous (MnCl_2)	Dihydrate ($\text{MnCl}_2 \cdot 2\text{H}_2\text{O}$)	Tetrahydrate ($\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$)
Molecular Formula	MnCl_2 [3]	$\text{MnCl}_2 \cdot 2\text{H}_2\text{O}$ [6]	$\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$ [1]
Molar Mass (g/mol)	125.844[1][7]	161.874[1][7]	197.91[1][6][7]
Appearance	Pink solid, cubic crystals[3][4]	Pink solid[7]	Rose-colored, monoclinic crystals[3][4]
Density (g/cm ³)	2.977 at 25°C[1][3][7]	2.27[1][6][7]	2.01[1][3][7]
Melting Point (°C)	650 - 654[1][3][6][7]	135 (decomposes)[1][6][7]	58 (decomposes)[1][3][6][7]
Boiling Point (°C)	1190 - 1225[1][3][7]	N/A	198 (loses all water)[3]
Crystal Structure	Cadmium chloride-like, layered[1][4]	Coordination polymer[1]	Monoclinic[3][4]
Solubility in Water	72.3 g/100 mL at 25°C[2]	Highly soluble[8]	151 g/100 mL at 8°C; 656 g/100 mL at 100°C[3]
Solubility in Other Solvents	Soluble in alcohol; insoluble in ether.[3][4]	Slightly soluble in ethanol, insoluble in ether.[6]	Soluble in ethanol; insoluble in ether.[3]

Experimental Protocols

The determination of the physical characteristics of manganous chloride involves a series of standard analytical techniques. Below are detailed methodologies for key experiments.

Preliminary Examination and Solubility Analysis

A preliminary examination provides initial clues about the sample's identity and purity.[9][10]

Objective: To observe the physical state, color, and solubility of the manganous chloride sample.

Methodology:

- Visual Inspection: Note the physical state (crystalline or amorphous powder) and color of the sample. Hydrated manganese(II) salts are typically light pink.[11]
- Solubility in Water:
 - Add approximately 0.1 g of the salt to a test tube containing 10 mL of distilled water.
 - Agitate the mixture and observe if the salt dissolves at room temperature.
 - If the salt does not fully dissolve, gently heat the test tube to observe solubility in hot water.[12] Manganous chloride is highly soluble in water, and this solubility increases with temperature.[8]
- Solubility in Other Solvents: Repeat the solubility test using ethanol and diethyl ether to confirm its known solubility characteristics.[3]
- pH of Aqueous Solution: Dissolve a small amount of the salt in deionized water and measure the pH using a calibrated pH meter. Solutions of MnCl₂ are typically mildly acidic, with a pH of around 4.[1][2]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[13] For hydrated salts, this process often involves observing the temperature of decomposition or dehydration.[1]

Objective: To determine the melting point or decomposition temperature of the manganous chloride sample.

Methodology:

- Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals with a mortar and pestle.[14]
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount (2-3 mm in height) enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[14]

- Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[13]
- Heating:
 - If the approximate melting point is known (e.g., 58°C for the tetrahydrate), heat the apparatus rapidly to about 15-20°C below this temperature.[14]
 - Decrease the heating rate to 1-2°C per minute as you approach the expected melting point to ensure thermal equilibrium.[13][14]
- Observation and Recording:
 - Record the temperature at which the first droplet of liquid is observed.
 - Record the temperature at which the entire solid has turned into a liquid. This range is the melting point.[13]
 - For hydrates like $MnCl_2 \cdot 4H_2O$, the "melting" at 58°C is a dehydration event.[1][3] Further heating to 198°C results in the loss of all water molecules.[3]

Dehydration of Hydrated Manganese Chloride

This quantitative experiment determines the number of water molecules in a hydrated salt.

Objective: To determine the formula of a hydrated manganese chloride sample by measuring mass loss upon heating.

Methodology:

- Crucible Preparation: Heat a clean, dry crucible and lid with a Bunsen burner for 5 minutes to remove any residual moisture. Allow it to cool to room temperature and weigh it accurately.
- Sample Measurement: Add about 1-2 grams of the hydrated manganese chloride to the crucible and weigh the crucible, lid, and sample together.
- Heating Process:

- Place the crucible with the sample on a clay triangle supported by a ring stand. Leave the lid slightly ajar to allow water vapor to escape.[15]
- Heat the crucible gently at first for 5 minutes, then increase the flame intensity to heat strongly for an additional 10-15 minutes.[16] The goal is to drive off all waters of hydration, which for $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$ is complete at 198°C.[3]
- Cooling and Weighing: Turn off the burner, close the lid, and allow the crucible to cool completely to room temperature in a desiccator to prevent rehydration. Weigh the cooled crucible, lid, and anhydrous salt.
- Heating to Constant Mass: Reheat the crucible for another 5-10 minutes, cool, and reweigh. Repeat this process until two consecutive weighings agree within a small margin (e.g., ± 0.03 g), indicating that all water has been removed.[16]
- Calculation: From the mass of the water lost and the mass of the remaining anhydrous salt, the mole ratio of water to anhydrous MnCl_2 can be calculated to determine the hydrate's formula.

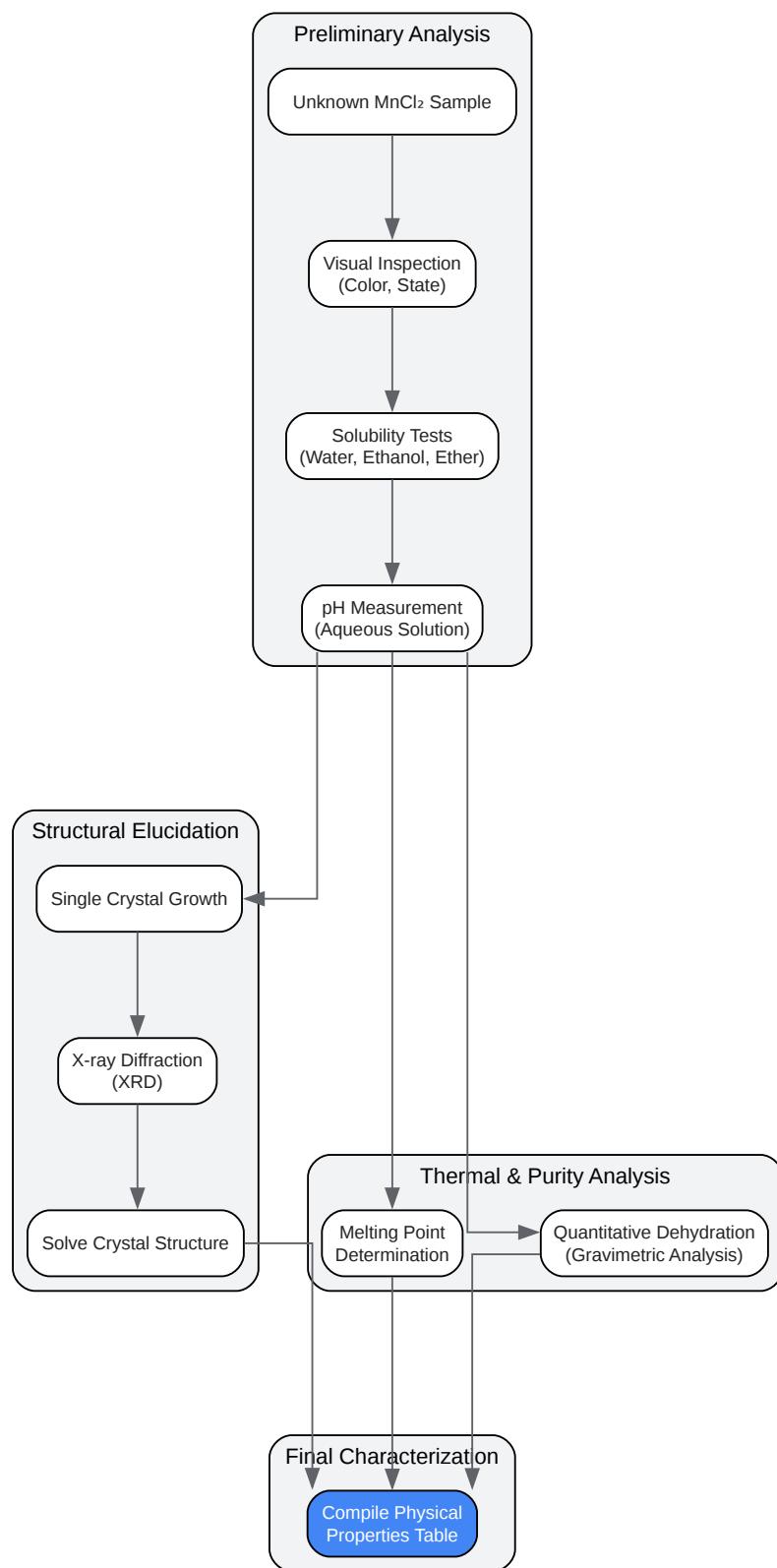
Crystal Structure Determination (X-ray Crystallography)

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.[17]

Objective: To elucidate the crystal lattice structure and the coordination geometry of manganous chloride.

Methodology:

- Crystal Growth: A high-quality single crystal of manganous chloride is required. This is typically achieved by slow evaporation or slow cooling of a saturated solution.[18]
- Crystal Mounting: A suitable crystal is mounted on a goniometer head at the center of an X-ray diffractometer.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice,


producing a unique diffraction pattern of spots of varying intensities.[\[19\]](#) These intensities and their positions are recorded by a detector.

- Structure Solution and Refinement:

- The diffraction data is processed to determine the unit cell dimensions and space group symmetry.
- The positions of the atoms within the unit cell are determined by solving the "phase problem."
- A model of the structure is built and then refined against the experimental data to produce a final, accurate three-dimensional model of the electron density, from which atomic positions and bond lengths can be determined.[\[17\]](#)[\[19\]](#) This method has been used to confirm that anhydrous MnCl₂ has a layered cadmium chloride-like structure, while the tetrahydrate consists of octahedral cis-Mn(H₂O)₄Cl₂ molecules.[\[1\]](#)[\[4\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a manganous chloride sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of Manganese Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Manganese(II)_chloride [chemeurope.com]
- 3. Manganese chloride | 7773-01-5 [chemicalbook.com]
- 4. Manganese (II) chloride (11132-78-8) for sale [vulcanchem.com]
- 5. chemiis.com [chemiis.com]
- 6. Manganese (II) chloride Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 7. Manganese(II) chloride - Sciencemadness Wiki [sciemadness.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. wetchem.bocsci.com [wetchem.bocsci.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. Salts [staff.buffalostate.edu]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. moorparkcollege.edu [moorparkcollege.edu]
- 16. Determining the Formula of a Hydrate [web.lemoyne.edu]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical characteristics of Manganese chloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13917247#physical-characteristics-of-manganous-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com